molecular formula C21H28ClNO B164297 Methadone hydrochloride CAS No. 1095-90-5

Methadone hydrochloride

Cat. No.: B164297
CAS No.: 1095-90-5
M. Wt: 345.9 g/mol
InChI Key: FJQXCDYVZAHXNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methadone hydrochloride primarily targets the µ-opioid receptor (MOR) . It also acts as an agonist of κ- and σ-opioid receptors within the central and peripheral nervous systems . These receptors are involved in pain transmission, and their activation mimics the natural effects of the body’s opioids, endorphins, and enkephalins .

Mode of Action

As a full MOR agonist, this compound mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor , dampening a major excitatory pain pathway within the central nervous system . This unique mechanism of action may explain its improved analgesic efficacy and reduced opioid tolerance compared to other opioids .

Biochemical Pathways

This compound undergoes N-demethylation by multiple cytochrome P450 (CYP) enzymes including CYP3A4, CYP2B6, CYP2C19, CYP2C9, and CYP2D6 . The metabolites produced are mainly excreted in the urine .

Pharmacokinetics

This compound has a bioavailability ranging between 36 to 100% . It has a unique pharmacokinetic profile with a comparatively longer duration of action and half-life . This makes methadone a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms . Methadone also has an unpredictable half-life with interindividual variability, which leads to an unpredictable risk of respiratory depression and overdose when initiating or titrating therapy .

Result of Action

The pharmacological actions of this compound result in analgesia , suppression of opioid withdrawal symptoms, sedation, miosis, sweating, hypotension, bradycardia, nausea and vomiting (via binding within the chemoreceptor trigger zone), and constipation . At higher doses, methadone use can result in respiratory depression, overdose, and death .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the concomitant use of methadone with all cytochrome P450 3A4, 2B6, 2C19, 2C9 or 2D6 inhibitors may result in an increase in methadone plasma concentrations, which could cause potentially fatal respiratory depression . Additionally, single nucleotide polymorphisms (SNPs) within the cytochrome P450 enzymes can impact methadone pharmacokinetics and contribute to the interindividual variation in response to methadone therapy .

Biochemical Analysis

Biochemical Properties

Methadone hydrochloride interacts with various enzymes and proteins. It mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an agonist of κ- and σ-opioid receptors, as an antagonist of the NMDA receptor, and as an inhibitor of serotonin and norepinephrine uptake .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to have cytotoxic activity and apoptotic effects on leukemia cell lines . It triggers apoptosis in these cells, involving upregulation of Bid and Caspase 8 expression and downregulation of Bcl-2, p21, and survivin expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. As a full MOR agonist, it mimics the natural effects of the body’s opioids, endorphins, and enkephalins . By inhibiting the NMDA receptor, methadone dampens a major excitatory pain pathway within the central nervous system .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a unique pharmacokinetic profile, displaying a comparatively longer duration of action and half-life . This makes methadone a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs, methadone was administered at a dose of 0.2 mg/kg IV q 4 h . The highest average glycemic drop was recorded for methadone, between T0 and T1 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is predominantly cleared by hepatic metabolism, primarily via N-demethylation to 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), which is pharmacologically inactive . Cytochrome P450 enzymes, primarily CYP3A4, CYP2B6, CYP2C19, CYP2C9, and CYP2D6, are responsible for this conversion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a lipophilic drug and the steady-state volume of distribution ranges between 1.0 to 8.0 L/kg . In plasma, methadone is predominantly bound to α-acid glycoprotein .

Subcellular Localization

Given its lipophilic nature and its interactions with various cellular receptors, it can be inferred that this compound may localize to various subcellular compartments where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methadone hydrochloride is synthesized through a multi-step process. One common method involves the reaction of 2-chloro-N,N-dimethylpropylamine with diphenylacetonitrile in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride and an organic solvent like dimethyl sulfoxide. The reaction is carried out at temperatures between 30 and 70 degrees Celsius for 1 to 10 hours, using sodium hydroxide as a condensing agent . The product is then extracted, purified, and crystallized to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Methadone hydrochloride undergoes various chemical reactions, including:

    Oxidation: Methadone can be oxidized to form its N-oxide derivative.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Methadone can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products:

    Oxidation: Methadone N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted methadone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Morphine
  • Hydromorphone
  • Oxycodone
  • Fentanyl
  • Buprenorphine
  • Naltrexone

Methadone hydrochloride’s unique properties and diverse applications make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQXCDYVZAHXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-99-3 (Parent)
Record name Methadone hydrochloride [USP]
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DSSTOX Substance ID

DTXSID2020501
Record name Methadone hydrochloride
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Molecular Weight

345.9 g/mol
Source PubChem
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CAS No.

1095-90-5, 125-56-4
Record name Methadone hydrochloride
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Record name Methadone hydrochloride
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Record name Methadone hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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